4-(3-Methylisoxazol-5-yl)-butan-1-ol
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Overview
Description
4-(3-Methylisoxazol-5-yl)-butan-1-ol, also known as MIBO, is a chemical compound that has been recently studied for its potential applications in scientific research. MIBO is a chiral molecule that possesses both a hydroxyl and an isoxazole group, which makes it a unique compound with interesting properties. In
Mechanism of Action
4-(3-Methylisoxazol-5-yl)-butan-1-ol acts as a positive allosteric modulator of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increased inhibitory effect of GABA on the neuron, leading to a decrease in neuronal activity. 4-(3-Methylisoxazol-5-yl)-butan-1-ol binds to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site.
Biochemical and Physiological Effects:
4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal studies. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has also been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a relatively low toxicity profile and does not appear to have significant adverse effects on physiological systems.
Advantages and Limitations for Lab Experiments
4-(3-Methylisoxazol-5-yl)-butan-1-ol has several advantages for use in lab experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a relatively selective modulator of GABA-A receptors and does not affect other neurotransmitter systems. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a long half-life, which allows for sustained effects on neuronal activity. However, 4-(3-Methylisoxazol-5-yl)-butan-1-ol has some limitations, including its racemic nature, which requires separation of enantiomers for some experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol also has limited water solubility, which can affect its bioavailability in certain experimental conditions.
Future Directions
There are several future directions for research on 4-(3-Methylisoxazol-5-yl)-butan-1-ol. One potential area of study is the development of 4-(3-Methylisoxazol-5-yl)-butan-1-ol analogs with improved selectivity and potency for GABA-A receptors. Another area of study is the investigation of 4-(3-Methylisoxazol-5-yl)-butan-1-ol's effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the use of 4-(3-Methylisoxazol-5-yl)-butan-1-ol in combination with other GABAergic drugs for the treatment of neurological disorders warrants further investigation. Finally, the development of novel drug delivery systems for 4-(3-Methylisoxazol-5-yl)-butan-1-ol could improve its bioavailability and therapeutic potential.
In conclusion, 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a unique and promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders. Further research is needed to fully understand the potential of 4-(3-Methylisoxazol-5-yl)-butan-1-ol and to develop improved analogs and drug delivery systems.
Scientific Research Applications
4-(3-Methylisoxazol-5-yl)-butan-1-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. This property makes 4-(3-Methylisoxazol-5-yl)-butan-1-ol a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
properties
CAS RN |
192717-43-4 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h6,10H,2-5H2,1H3 |
InChI Key |
KBSAGQIACMZRTA-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCO |
Canonical SMILES |
CC1=NOC(=C1)CCCCO |
synonyms |
5-Isoxazolebutanol,3-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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